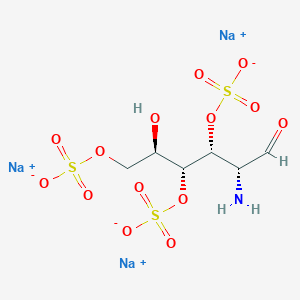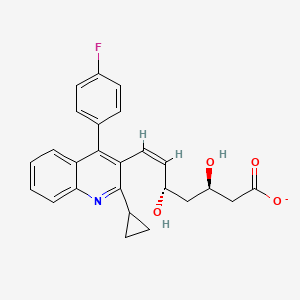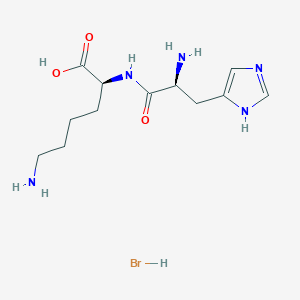
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a compound with the molecular formula C14H24N2O4 . It is also known by other names such as (3R,4R,5S)-5-Acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylic acid . This compound is an impurity of the antiviral drug Oseltamivir .
Molecular Structure Analysis
The molecular structure of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid can be represented by the following InChI string:InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 . The compound has a molecular weight of 284.35 g/mol . Physical And Chemical Properties Analysis
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid has a molecular weight of 284.35 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 6 .科学的研究の応用
Synthesis and Development
New Synthesis Approaches : Research by Zutter et al. (2008) describes an enantioselective synthesis of oseltamivir phosphate (a prodrug form of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid), starting from commercially available materials, highlighting the advancement in efficient synthesis methods for this compound (Zutter et al., 2008).
Development of Congeners : Cheng et al. (2012) have developed oseltamivir phosphonate congeners, demonstrating their potent inhibition of influenza neuraminidases and effectiveness against oseltamivir-resistant strains (Cheng et al., 2012).
Pharmacokinetics and Drug Delivery
- Blood-Brain Barrier Penetration : A study by Ose et al. (2008) explored the penetration of oseltamivir across the blood-brain barrier, indicating the role of P-glycoprotein in limiting its brain uptake, which is crucial for understanding its distribution and effectiveness in the body (Ose et al., 2008).
Resistance and Viral Interaction
- Oseltamivir Resistance : Research indicates the emergence of oseltamivir-resistant influenza viruses during treatment, as shown in a study by de Jong et al. (2005), highlighting the need for ongoing development and monitoring of antiviral strategies (de Jong et al., 2005).
Environmental Impact
- Environmental Persistence : Accinelli et al. (2010) investigated the dissipation and removal of oseltamivir in aquatic environments, revealing its persistence and the potential for environmental impact (Accinelli et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid involves multiple steps, including protection and deprotection reactions, as well as coupling and oxidation reactions.", "Starting Materials": [ "Oseltamivir Phosphate", "Pentanoic Acid", "Acetic Anhydride", "Methanol", "Sodium Hydroxide", "Hydrochloric Acid", "Sodium Chloride", "Water" ], "Reaction": [ "Protection of Oseltamivir Phosphate's amino group with tert-butoxycarbonyl (BOC) group in methanol", "Deprotection of Oseltamivir Phosphate's ester group with sodium hydroxide in water", "Coupling of the resulting compound with pentanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane", "Acetylation of the amino group with acetic anhydride in dichloromethane", "Deprotection of the BOC group with hydrochloric acid in methanol", "Oxidation of the resulting compound with sodium chlorite in water to yield 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid" ] } | |
CAS番号 |
1391047-93-0 |
製品名 |
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid |
分子式 |
C₁₄H₂₄N₂O₄ |
分子量 |
284.35 |
同義語 |
(3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




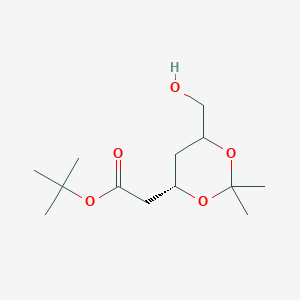
![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)
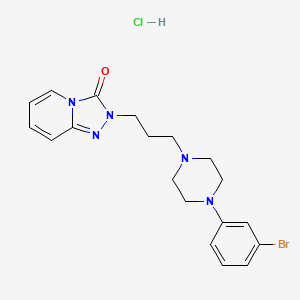

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)
